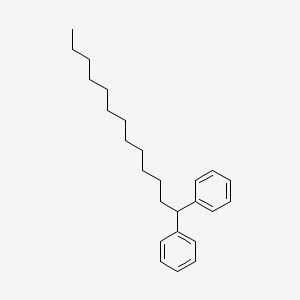

Diphenyltridecane

Description

Structure

3D Structure

Properties

CAS No. |

97392-73-9 |

|---|---|

Molecular Formula |

C25H36 |

Molecular Weight |

336.6 g/mol |

IUPAC Name |

1-phenyltridecylbenzene |

InChI |

InChI=1S/C25H36/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3 |

InChI Key |

REGVVWIVILJTIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Diphenyltridecane and Its Derivatives

Classical Synthetic Approaches to Diphenyltridecane Scaffolds

Traditional methods for synthesizing long-chain diphenylalkanes like this compound have long relied on a set of robust and well-understood reactions. These include electrophilic aromatic substitutions, powerful reductive transformations, and the use of highly reactive organometallic reagents.

Friedel-Crafts reactions, developed in 1877, represent a cornerstone of C-C bond formation on aromatic rings. wikipedia.org This class of reactions can be adapted for the synthesis of this compound precursors.

Friedel-Crafts Acylation: A common two-step approach involves an initial acylation followed by reduction. First, an aromatic ring such as benzene (B151609) can be acylated with a long-chain acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comthieme.com For a this compound synthesis, one might start by reacting benzene with a derivative of tridecanedioic acid. The resulting keto-acid or diketone can then be reduced to form the final alkane chain. A key advantage of acylation over direct alkylation is that the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. sigmaaldrich.comlibretexts.org Furthermore, the product of the acylation is a deactivated ketone, which prevents further reactions on the same aromatic ring, thus avoiding poly-acylation. thieme.comlibretexts.org

Friedel-Crafts Alkylation: While direct alkylation of an aromatic ring with a long-chain alkyl halide is possible, it is often plagued by limitations. libretexts.org A primary issue is the propensity for carbocation rearrangement, which can lead to a mixture of isomeric products. libretexts.org Additionally, the alkylated product is more reactive than the starting material, often resulting in polyalkylation. libretexts.org

A different approach involves the direct alkylation of a deprotonated species like diphenylmethane (B89790) with a dihaloalkane. sci-hub.se For instance, the anion of diphenylmethane can be generated and then reacted with a suitable 1,11-dihaloundecane derivative to construct the C13 backbone, although this specific long-chain reaction is less commonly documented than those with shorter dihalides. sci-hub.se

Following acylation reactions that produce aryl ketones, a reduction step is necessary to convert the carbonyl groups (C=O) into methylene (B1212753) groups (CH₂), thereby forming the final alkane backbone. wikipedia.org The Wolff-Kishner reduction is a powerful method for this transformation, particularly under basic conditions. organic-chemistry.org

The reaction, discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, involves heating a ketone or aldehyde with hydrazine (B178648) (NH₂NH₂) and a strong base, such as potassium hydroxide (B78521) (KOH). wikipedia.orgslideshare.net The process first involves the condensation of the carbonyl compound with hydrazine to form a hydrazone intermediate. wikipedia.orgjk-sci.com Subsequent deprotonation by the base and heating leads to the elimination of nitrogen gas (N₂) and the formation of the desired alkane. jk-sci.comvedantu.com

A significant improvement to the original procedure is the Huang-Minlon modification, which allows the reaction to be conducted at atmospheric pressure in a high-boiling solvent like ethylene (B1197577) glycol. jk-sci.com This modification makes the procedure more practical and generally improves yields. jk-sci.com This reduction is highly effective for converting the diketone products of Friedel-Crafts acylation into the final this compound structure. google.com

| Reduction Method | Reagents | Conditions | Key Features |

| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), Strong Base (e.g., KOH, NaOEt) | High Temperature, High-Boiling Solvent (e.g., Ethylene Glycol) | Conducted under basic conditions; suitable for base-stable compounds. wikipedia.orgjk-sci.comvedantu.com |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Acidic Conditions | Complementary to Wolff-Kishner; suitable for acid-stable, base-labile compounds. organic-chemistry.org |

Grignard reagents, with the general formula R-Mg-X, are highly versatile organometallic compounds used extensively for creating new carbon-carbon bonds. wikipedia.orgadichemistry.com Their preparation involves reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. adichemistry.comchemguide.co.uk The resulting reagent features a highly polarized carbon-magnesium bond, making the carbon atom strongly nucleophilic. wikipedia.orgwisc.edu

Several synthetic strategies employing Grignard reagents can be envisioned for constructing this compound:

Reaction with a Dihaloalkane: Phenylmagnesium bromide could be coupled with a 1,13-dihalotridecane. However, controlling the reaction to achieve disubstitution without side reactions can be challenging. A more common approach is the coupling of an aryl Grignard reagent with a dihaloalkane, often catalyzed by a metal complex. google.com

Reaction with a Ketone/Aldehyde: A Grignard reagent can react with a carbonyl compound to form an alcohol, which can then be deoxygenated. For example, a Grignard reagent derived from a long-chain haloalkane could react with benzophenone. Alternatively, phenylmagnesium bromide could react with a long-chain aldehyde or ketone, followed by reduction of the resulting alcohol and a second phenyl group attachment. The reaction with a carbonyl involves the nucleophilic attack of the Grignard's carbon atom on the electrophilic carbonyl carbon. wisc.edu

| Reactant 1 | Reactant 2 | Intermediate Product | Final Step |

| Phenylmagnesium Bromide | 1,13-Dihalotridecane | 1-Phenyl-13-halotridecane | Second Grignard reaction |

| Phenylmagnesium Bromide | Tridecanal | 1,1-Diphenyltridecan-1-ol | Deoxygenation |

| Phenylmagnesium Bromide | Long-chain Ester | Tertiary Alcohol | Deoxygenation |

Modern Synthetic Strategies for this compound Architectures

Contemporary approaches to synthesis often prioritize efficiency, selectivity, and sustainability. These include the use of powerful catalytic systems and adherence to the principles of green chemistry.

Transition-metal catalysis has revolutionized the formation of C-C bonds, offering milder conditions and greater functional group tolerance compared to many classical methods. umb.eduthieme-connect.de Reactions such as Suzuki, Negishi, and Kumada couplings are powerful tools for forming bonds between sp²-hybridized carbon atoms of aryl rings and sp³-hybridized carbons of alkyl chains. umb.edu

In a typical cross-coupling reaction for synthesizing a diphenylalkane, an aryl halide (e.g., bromobenzene) is reacted with a long-chain alkyl organometallic reagent in the presence of a palladium or nickel catalyst. ustc.edu.cn For example, a di-Grignard reagent of 1,13-dibromotridecane (B1611212) could be coupled with two equivalents of an aryl halide in a Kumada coupling. umb.edu Alternatively, a Negishi coupling could involve an organozinc reagent derived from the dihaloalkane. ustc.edu.cn These methods are particularly valuable for creating complex molecules and have been widely adopted in pharmaceutical synthesis. dntb.gov.ua

Green chemistry is a framework that encourages the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. solubilityofthings.comdergipark.org.tr The application of its 12 principles can lead to more sustainable synthetic routes for this compound. nih.govresearchgate.net

Key principles relevant to this compound synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. greenchemistry-toolkit.org Transition-metal catalyzed coupling reactions often exhibit higher atom economy than classical methods that use stoichiometric reagents.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. nih.gov The shift from stoichiometric Lewis acids in Friedel-Crafts reactions to catalytic transition-metal systems is a prime example.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. nih.gov Modern catalytic methods often allow for milder reaction conditions compared to the high temperatures required for reactions like the Wolff-Kishner reduction. slideshare.net

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depleting fossil fuels is a central goal. solubilityofthings.comdergipark.org.tr Research into deriving long-chain alkanes and aromatic compounds from biomass could provide sustainable pathways to the building blocks for this compound.

By integrating these principles, future syntheses of this compound can be designed to be not only chemically efficient but also environmentally benign.

Chemo- and Regioselective Synthesis of this compound Isomers

The chemo- and regioselective synthesis of this compound isomers is principally governed by the choice of starting materials and reaction conditions, particularly in the context of Friedel-Crafts chemistry. The primary challenge lies in controlling the position of the phenyl groups on the tridecane (B166401) backbone.

A common route to diarylalkanes is the Friedel-Crafts alkylation of an aromatic compound, in this case, benzene, with a long-chain alkyl halide, such as a chlorotridecane (B14678986) or bromotridecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comorganic-chemistry.org The reaction proceeds through the formation of a carbocation on the tridecane chain, which then undergoes electrophilic aromatic substitution with benzene. youtube.com

However, a significant drawback of Friedel-Crafts alkylation with long-chain alkyl halides is the propensity for carbocation rearrangements . khanacademy.orglibretexts.org A primary carbocation, which would be initially formed from a 1-halotridecane, will readily rearrange to a more stable secondary carbocation via a hydride shift. This results in a mixture of this compound isomers where the phenyl groups are attached to internal carbons of the tridecane chain, rather than the terminal carbon. The regioselectivity is therefore often difficult to control, leading to a mixture of products.

To circumvent the issue of carbocation rearrangements and achieve better regioselectivity, a two-step Friedel-Crafts acylation-reduction sequence is a more reliable method. organic-chemistry.org This involves the acylation of benzene with tridecanoyl chloride in the presence of a Lewis acid catalyst. This reaction forms a phenyl tridecyl ketone. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement. libretexts.org The resulting ketone can then be reduced to the corresponding this compound isomer using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). organic-chemistry.org This two-step process ensures that the phenyl group is attached to the terminal carbon of the tridecane chain.

For the synthesis of isomers with phenyl groups at specific internal positions, one could start with a tridecene isomer and perform a Friedel-Crafts alkylation, though this would still likely lead to a mixture of products due to potential carbocation rearrangements. A more controlled approach would involve the synthesis of a specific secondary or tertiary alkyl halide of tridecane, which would then be used in a Friedel-Crafts alkylation.

| Method | Electrophile | Catalyst | Primary Product(s) | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | 1-Halotridecane | AlCl₃, FeCl₃ | Mixture of internal this compound isomers | One-step reaction | Carbocation rearrangements, polyalkylation, difficult to control regioselectivity |

| Friedel-Crafts Acylation-Reduction | Tridecanoyl chloride | AlCl₃ | 1,1-Diphenyltridecane | No rearrangements, high regioselectivity | Two-step process, requires a reduction step |

Synthesis of Functionalized this compound Derivatives

The synthesis of this compound ketones can be approached in a few ways. The most direct method is through Friedel-Crafts acylation . masterorganicchemistry.comnih.gov For instance, the reaction of benzene with tridecanedioyl dichloride in the presence of a Lewis acid catalyst would yield a diphenyltridecanedione. The positions of the ketone groups would be determined by the structure of the dicarboxylic acid chloride used.

Another potential route is the oxidation of a this compound . google.com However, the oxidation of the methylene groups in the alkyl chain to ketones can be challenging and may require specific oxidizing agents and conditions to achieve selectivity.

For the synthesis of more complex structures like diphenyltridecanetriones , one would likely need to start with a precursor that already contains the desired ketone functionalities or can be easily converted to them. For example, a tricarboxylic acid derivative of tridecane could be used in a multiple Friedel-Crafts acylation reaction with benzene. Alternatively, a building block containing a diketone functionality could be coupled with another fragment to construct the this compound backbone. The synthesis of 1,3-diketones can be achieved through Claisen condensation of a ketone and an ester. core.ac.uk

| Target Compound | Synthetic Approach | Key Reagents | Notes |

| Diphenyltridecanone | Friedel-Crafts Acylation | Benzene, Tridecanoyl chloride, AlCl₃ | Straightforward and regioselective. |

| Diphenyltridecanedione | Friedel-Crafts Acylation | Benzene, Tridecanedioyl dichloride, AlCl₃ | Position of ketones depends on the starting dicarboxylic acid. |

| Diphenyltridecanetrione | Multi-step synthesis | Precursors with multiple ketone or carboxylic acid functionalities | Likely involves more complex synthetic sequences. |

The introduction of hydroxyl groups onto the this compound scaffold can be achieved through several synthetic strategies. One common method is the hydroxylation of the aromatic rings . nih.gov This can be accomplished using various oxidizing agents, although controlling the regioselectivity (ortho, meta, or para) can be challenging and may depend on the directing effects of the alkyl chain.

A more controlled approach involves the synthesis of the this compound from hydroxylated starting materials . For example, the Friedel-Crafts alkylation or acylation of phenol (B47542) with a suitable tridecane derivative would yield a hydroxythis compound. To obtain a dihydroxy derivative, a similar reaction could be performed with a dihydroxybenzene derivative, or a second hydroxylation step could be carried out.

Another route to diols is through the dihydroxylation of an alkene . libretexts.org If a diphenyltridecene were synthesized, it could be converted to a diol using reagents like osmium tetroxide or potassium permanganate. youtube.com This would result in hydroxyl groups on the aliphatic chain.

This compound units can be incorporated into polymer backbones to impart specific properties, such as hydrophobicity and thermal stability. This is typically achieved by first synthesizing functionalized this compound monomers that can undergo polymerization.

A common approach is the synthesis of polyesters through polycondensation . melscience.comtaylorandfrancis.com This would require the preparation of this compound monomers with two reactive functional groups, such as a diol or a dicarboxylic acid. For example, a dihydroxythis compound could be reacted with a dicarboxylic acid (or its derivative, like a diacyl chloride) to form a polyester. Similarly, a this compound dicarboxylic acid could be reacted with a diol. The properties of the resulting polymer would depend on the specific structure of the this compound monomer and the co-monomer used. core.ac.ukresearchgate.netnih.govyork.ac.uknih.gov

| Monomer Type | Polymerization Method | Co-monomer | Resulting Polymer |

| Dihydroxythis compound | Polycondensation | Dicarboxylic acid or diacyl chloride | Polyester |

| This compound dicarboxylic acid | Polycondensation | Diol | Polyester |

Yield Optimization and Mechanistic Studies of Synthetic Reactions

The optimization of synthetic reactions for this compound and its derivatives is crucial for maximizing product yield and purity. For Friedel-Crafts reactions , several factors can be tuned. mt.comresearchgate.net The choice of Lewis acid catalyst and its stoichiometry can significantly impact the reaction rate and selectivity. Temperature is another critical parameter; higher temperatures can increase the reaction rate but may also lead to more side products and decomposition. The molar ratio of the reactants (benzene to the alkyl or acyl halide) can also be adjusted to favor the desired product and minimize poly-substitution. cerritos.edu

Mechanistic studies of Friedel-Crafts alkylation have shown that the reaction proceeds through a carbocation intermediate. youtube.comkhanacademy.org Understanding the stability and potential rearrangement pathways of this intermediate is key to predicting and controlling the product distribution. The use of milder catalysts and lower temperatures can sometimes suppress rearrangements.

In Friedel-Crafts acylation, the acylium ion intermediate is less prone to rearrangement, leading to cleaner reactions. libretexts.org However, the reaction can be sluggish, and optimization may involve finding the most effective catalyst and reaction conditions to drive the reaction to completion.

For functionalization reactions, such as hydroxylation and oxidation, yield optimization involves selecting the appropriate reagents and conditions to achieve high selectivity for the desired product while minimizing over-oxidation or the formation of side products.

Following a comprehensive and thorough search of scientific databases and literature, it has been determined that there is a significant lack of specific research focused solely on the chemical compound “this compound.” Consequently, generating a detailed article on its chemical reactivity and transformation, adhering to the specific outline provided, is not possible at this time.

Long-Chain Alkylbenzenes or Diarylalkanes: Research in this area typically discusses general synthesis methods, and reactivity patterns, such as oxidation or cracking, without singling out this compound for in-depth study. For instance, studies on the oxidation of long-chain hydrocarbons often use complex mixtures or more common model compounds.

General Reaction Mechanisms: Information on fundamental reactions like halogenation, oxidation, and reduction is widely available for alkanes and aromatic compounds in general. However, applying this general knowledge to create a specific and detailed analysis of this compound would be speculative and would not meet the requirement for detailed, cited research findings on the compound itself.

Specific isomers, such as 1,1-diphenyltridecane and 1,13-diphenyltridecane, were also investigated. These searches revealed only passing mentions in contexts such as boiling point prediction databases or in patents for unrelated applications, without providing any data on their chemical reactivity or transformation.

Due to the absence of specific scientific studies on the reaction mechanisms, kinetics, and synthetic transformations of this compound, the creation of an authoritative and scientifically accurate article that strictly adheres to the requested detailed outline cannot be fulfilled. Any attempt to do so would require extrapolation from related but distinct chemical systems, which would not be a factual representation of the scientific literature on this compound.

Chemical Reactivity and Transformation of Diphenyltridecane Systems

Catalytic Applications Involving Diphenyltridecane Derivatives

Role as Ligands in Organometallic Catalysis

The potential for this compound or its functionalized derivatives to act as ligands in organometallic catalysis would primarily depend on the introduction of coordinating functional groups. In its native form, a simple diarylalkane like this compound lacks the typical donor atoms (such as phosphorus, nitrogen, or oxygen) that are essential for stable coordination to a metal center.

However, if this compound were to be chemically modified to include such donor groups, it could function as a ligand. For instance, the introduction of phosphine (B1218219) groups (-PR₂), amino groups (-NR₂), or hydroxyl groups (-OH) onto the phenyl rings would transform the inert hydrocarbon into a potential chelating or monodentate ligand. The long tridecane (B166401) chain could influence the steric and electronic properties of the resulting metal complex.

Hypothetical Applications of Functionalized this compound Ligands:

A bidentate phosphine ligand derived from this compound, for example, could be used in various transition-metal-catalyzed reactions. The long alkyl chain might enhance the solubility of the catalyst in nonpolar solvents, which could be advantageous in certain reaction media. Furthermore, the steric bulk imparted by the this compound backbone could influence the selectivity of the catalytic reaction, for instance, by controlling the access of substrates to the metal center.

Below is a hypothetical data table illustrating the potential effect of a functionalized this compound ligand (L1) in a generic cross-coupling reaction, compared to a standard phosphine ligand like triphenylphosphine.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Triphenylphosphine | Toluene (B28343) | 100 | 85 |

| Pd(OAc)₂ | L1 | Heptane | 100 | 92 |

| Pd(OAc)₂ | L1 | Toluene | 100 | 88 |

This data is purely illustrative and not based on actual experimental results for a this compound-based ligand.

Participation in Industrial Catalytic Processes

Direct participation of the unmodified this compound molecule in industrial catalytic processes is highly unlikely, primarily due to its chemical inertness. Long-chain alkanes and simple aromatic hydrocarbons are generally used as solvents or are themselves the substrates for catalytic transformations (e.g., cracking, reforming) rather than being part of the catalyst system.

However, in a broader sense, molecules with structural similarities to this compound are relevant to industrial catalysis in several ways:

As components of complex mixtures: Crude oil fractions that undergo catalytic cracking and reforming contain a vast array of long-chain alkylaromatic hydrocarbons. In these processes, such molecules are converted into more valuable products like gasoline components and aromatic feedstocks.

As precursors to functional chemicals: this compound could potentially be a starting material for the synthesis of other industrially relevant chemicals through catalytic functionalization, such as sulfonation to produce surfactants or detergents.

Potential Industrial Catalytic Reactions Involving Similar Structures:

The types of industrial catalytic processes where long-chain diarylalkanes might be relevant as substrates are summarized in the table below.

| Catalytic Process | Catalyst Type | Typical Feedstock | Potential Products |

| Fluid Catalytic Cracking (FCC) | Zeolite-based | Heavy gas oils | Gasoline, olefins |

| Hydrocracking | Bifunctional (metal/acid) | Heavy gas oils | Diesel, jet fuel |

| Alkylation | Strong acids (e.g., HF, H₂SO₄) | Olefins and isobutane | High-octane gasoline components |

| Sulfonation | Sulfuric acid or SO₃ | Alkylbenzenes | Surfactants, detergents |

It is important to reiterate that while these processes are fundamental to the chemical industry, specific data on the catalytic transformation of this compound within these contexts is not available.

Advanced Spectroscopic and Chromatographic Characterization of Diphenyltridecane Systems

Vibrational Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups. For diphenyltridecane, FTIR is crucial for identifying the presence of both aromatic and aliphatic C-H bonds, as well as the carbon-carbon bonds within the phenyl rings and the alkyl chain.

Key characteristic absorption bands for this compound would be expected in the following regions:

Aromatic C-H Stretching: Typically observed in the range of 3100-3000 cm⁻¹. The presence of sharp bands in this region confirms the existence of the phenyl groups.

Aliphatic C-H Stretching: Occurring in the 3000-2850 cm⁻¹ region. Strong absorptions here are indicative of the long tridecane (B166401) chain. The precise frequencies can offer insights into the nature of the CH, CH₂, and CH₃ groups.

Aromatic C=C Stretching: Aromatic ring stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region. These are characteristic of the phenyl rings.

Aliphatic C-H Bending: Bending vibrations for CH₂ and CH₃ groups are found in the 1470-1350 cm⁻¹ range.

Out-of-Plane C-H Bending (Aromatic): Strong absorption bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene (B151609) ring. For instance, monosubstituted or disubstituted phenyl rings will exhibit distinct patterns.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound Isomers

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000-2850 | Tridecane Chain |

| Aromatic C=C Stretch | 1600-1450 | Phenyl Ring |

| Aliphatic C-H Bend | 1470-1350 | Tridecane Chain |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of this compound.

Key Raman shifts for this compound would include:

Aromatic Ring Breathing Mode: A strong, sharp peak around 1000 cm⁻¹ is a classic indicator of a benzene ring.

C-C Stretching of the Alkyl Chain: These vibrations appear in the 1200-800 cm⁻¹ region and can provide information about the conformation of the tridecane chain.

Phenyl Ring-Alkyl Chain Stretching: The vibration of the bond connecting the phenyl ring to the tridecane chain would also be observable.

The combination of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes within the this compound molecule, aiding in the differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the ¹H NMR spectrum can be divided into two main regions:

Aromatic Region (δ 7.0-7.5 ppm): Protons on the phenyl rings resonate in this downfield region due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals can reveal the substitution pattern on the phenyl rings. For example, a 1,1-diphenyltridecane would show complex multiplets for the phenyl protons, while a symmetrically substituted isomer like 7,7-diphenyltridecane might show a simpler pattern if the phenyl groups are equivalent.

Aliphatic Region (δ 0.8-2.7 ppm): Protons on the tridecane chain resonate in this upfield region.

The methyl (CH₃) protons of the tridecane chain would typically appear as a triplet around δ 0.8-0.9 ppm.

The methylene (B1212753) (CH₂) protons would form a complex series of multiplets.

The methine (CH) proton(s) where the phenyl group(s) are attached would be shifted further downfield (typically δ 2.5-2.7 ppm) due to the deshielding effect of the adjacent aromatic ring. The integration of this signal relative to the methyl signal would indicate the number of phenyl-substituted carbons.

Carbon-13 NMR (¹³C NMR) for Carbon Backbone and Aromatic Ring Confirmation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

Aromatic Region (δ 125-150 ppm): The carbons of the phenyl rings resonate in this region. The number of signals can indicate the symmetry of the substitution. Carbons directly attached to the alkyl chain (ipso-carbons) will have a distinct chemical shift.

Aliphatic Region (δ 10-40 ppm): The carbons of the tridecane chain appear in this region. The chemical shifts can be used to map out the carbon backbone. The carbon atom(s) bonded to the phenyl group(s) will be shifted downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic C (unsubstituted) | 125-130 |

| Aromatic C (ipso-substituted) | 140-150 |

| Aliphatic CH (phenyl-substituted) | 40-50 |

| Aliphatic CH₂ | 20-35 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

For complex molecules like the various isomers of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of protons within the tridecane chain and on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the phenyl rings and the tridecane chain by observing correlations from the benzylic protons to the aromatic carbons.

By employing a combination of these 2D NMR experiments, a complete and unambiguous structural elucidation of any this compound isomer can be achieved.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy. This precision allows for the determination of the elemental composition of the molecular ion, a critical step in identifying an unknown compound. For a molecule like this compound (C25H46), the theoretical monoisotopic mass can be calculated with a high degree of certainty. In the case of our model compound, 1,1-diphenylethane (B1196317) (C14H14), the exact mass of the molecular ion ([M]+) is 182.10955 Da. nih.gov This precise measurement helps to distinguish it from other compounds that may have the same nominal mass but a different elemental formula.

| Ion | Theoretical Exact Mass (Da) |

| [C14H14]+• | 182.10955 |

This interactive data table provides the theoretical exact mass for the molecular ion of 1,1-diphenylethane.

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable insights into its structural features. The analysis of these fragments helps to piece together the molecule's architecture. chemguide.co.uk

For aromatic alkanes like diphenylalkanes, fragmentation often occurs at the bonds adjacent to the phenyl groups due to the stability of the resulting benzylic carbocations. libretexts.org In the mass spectrum of 1,1-diphenylethane, the molecular ion peak is observed at an m/z of 182. nih.gov A prominent peak is also seen at m/z 167, which corresponds to the loss of a methyl group (CH3•), forming a stable diphenylmethyl cation. nih.gov This type of cleavage is a hallmark of compounds containing an ethyl group attached to two phenyl rings. Other significant fragments can also be observed, providing further structural confirmation.

| m/z | Relative Intensity (%) | Proposed Fragment | Lost Neutral Fragment |

| 182 | 2nd Highest | [C14H14]+• (Molecular Ion) | - |

| 167 | Top Peak | [C13H11]+ | CH3• |

| 165 | 3rd Highest | [C13H9]+ | CH3• + H2 |

This interactive data table summarizes the key fragmentation peaks observed in the electron ionization mass spectrum of 1,1-diphenylethane. nih.gov

Electronic Spectroscopy and Other Optical Methods

Electronic spectroscopy, which includes UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic structure of a molecule, particularly the nature of its chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For diphenylalkanes, the phenyl groups act as the primary chromophores. The absorption spectrum is characterized by bands arising from π → π* transitions within the benzene rings.

For a related compound, 1,1-diphenylethylene, which has a similar diphenyl chromophore system, the UV-Vis spectrum in ethanol (B145695) shows a strong absorption maximum (λmax) around 250 nm. nist.gov This absorption is characteristic of the conjugated π-electron system of the two phenyl rings. The exact position and intensity of the absorption bands can be influenced by the substitution pattern on the phenyl rings and the nature of the alkyl chain.

| Compound | Solvent | λmax (nm) |

| 1,1-Diphenylethylene | Ethanol | ~250 |

This interactive data table shows the characteristic UV-Vis absorption maximum for a representative diphenyl compound. nist.gov

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This emission provides information about the molecule's excited states and its environment. Many aromatic compounds, including diphenylalkanes, exhibit fluorescence.

The fluorescence properties, such as the excitation and emission wavelengths, quantum yield, and lifetime, are characteristic of a particular compound. For 1,1-diphenylethylene, a fluorescent compound, the excitation peak is at 253 nm and the emission peak is at 311 nm. aatbio.com The difference between the excitation and emission maxima is known as the Stokes shift. These photophysical parameters are crucial for understanding the behavior of the molecule in various applications, such as in the development of fluorescent probes and materials.

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| 1,1-Diphenylethylene | 253 | 311 | 58 |

This interactive data table presents the fluorescence properties of 1,1-diphenylethylene. aatbio.com

Advanced Chromatographic Separations

Chromatography is a powerful technique for separating the components of a mixture. For complex samples containing this compound isomers or related compounds, advanced chromatographic methods are essential for achieving high-resolution separation.

Gas chromatography (GC) is a suitable technique for the separation of volatile and thermally stable compounds like diphenylalkanes. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within a capillary column. The retention of a compound in a GC system can be quantified by its retention index, which is a standardized measure relative to the retention of n-alkanes.

For 1,1-diphenylethane, the Kovats retention index, a widely used system in gas chromatography, has been determined on different types of stationary phases. nih.gov On a standard non-polar phase, the retention index is approximately 1565, while on a standard polar phase, it is around 2074. nih.gov This difference in retention behavior on columns of different polarity can be exploited to achieve the separation of complex mixtures of diphenylalkanes. Advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) can provide even greater resolving power for very complex samples.

| Compound | Stationary Phase Type | Kovats Retention Index |

| 1,1-Diphenylethane | Standard Non-Polar | 1565.2 |

| 1,1-Diphenylethane | Standard Polar | 2074 |

This interactive data table provides the Kovats retention indices for 1,1-diphenylethane on different gas chromatography stationary phases. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for separating and identifying individual chemical compounds within a sample. mdpi.com It is particularly effective for the analysis of volatile and semi-volatile organic compounds, making it an ideal technique for assessing the purity of this compound and identifying any volatile impurities. mdpi.comfrontiersin.org

In a typical GC-MS analysis, the this compound sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated as they travel through a long, thin capillary column. upm.edu.my The separation is based on the differential partitioning of the analytes between a stationary phase coated on the inside of the column and a gaseous mobile phase (typically an inert gas like helium). upm.edu.myresearchgate.net Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

After separation in the GC, the individual compounds enter the mass spectrometer, which acts as a detector. nih.gov The molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. upm.edu.my The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular "fingerprint" for each compound. researchgate.net By comparing these spectra to established libraries, such as the National Institute of Standards and Technology (NIST) database, the identity of the main component (this compound) and any impurities can be confirmed. researchgate.net

The purity of the this compound sample is determined by the relative area of its peak in the total ion chromatogram (TIC) compared to the areas of any impurity peaks. frontiersin.org This method is highly sensitive and can detect trace levels of contaminants. researchgate.net Furthermore, GC-MS is adept at identifying residual solvents from the synthesis process or volatile degradation products that may be present. mdpi.com

Research Findings: Analysis of a synthesized batch of this compound using GC-MS can reveal the presence of trace amounts of starting materials and by-products. For instance, compounds like dodecanol (B89629) or benzene derivatives might be detected, indicating an incomplete reaction or side reactions. The technique is also crucial for identifying isomeric impurities that may have similar boiling points but produce distinct mass spectra.

| Retention Time (min) | Compound Identified | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| 15.2 | 1-Dodecanol | 0.15 | Impurity |

| 18.5 | This compound Isomer A | 99.75 | Main Component |

| 18.7 | This compound Isomer B | 0.10 | Impurity |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that may not be volatile enough for GC analysis. researchgate.net It is especially valuable for separating isomers of this compound, which can be challenging due to their similar physical properties. welch-us.com

In HPLC, a liquid solvent containing the sample (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). researchgate.net The separation of components is based on their differential interactions with the stationary phase. For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. isca.me In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. isca.mersc.org

The various isomers of this compound (e.g., 1,1-diphenyltridecane, 1,2-diphenyltridecane, etc.) will exhibit slightly different polarities and shapes, leading to different retention times on the HPLC column and allowing for their separation. welch-us.com Specialized column chemistries, such as those with phenyl or biphenyl (B1667301) stationary phases, can offer enhanced selectivity for aromatic compounds through π-π interactions, potentially improving the resolution of closely related isomers. welch-us.comlcms.cz

For quantitative analysis, a detector, commonly a UV-Vis or photodiode array (PDA) detector, is used to measure the concentration of each separated component as it elutes from the column. researchgate.net A calibration curve is constructed by running standards of known concentrations to correlate peak area with concentration. This allows for the precise determination of the amount of each this compound isomer in a sample. researchgate.netnih.gov

Research Findings: Method development studies have shown that a C18 column with a mobile phase gradient of acetonitrile and water can effectively separate several positional isomers of this compound. isca.me The quantitative analysis is highly reproducible, with relative standard deviations (RSD) typically below 2%. researchgate.net This precision is critical for applications where the isomeric ratio of the this compound mixture influences its physical or chemical properties.

| Retention Time (min) | Identified Isomer | Concentration (µg/mL) | Linearity (r²) |

|---|---|---|---|

| 12.4 | 1,1-Diphenyltridecane | 45.2 | 0.9995 |

| 13.1 | 1,3-Diphenyltridecane | 27.8 | 0.9991 |

| 14.5 | 2,4-Diphenyltridecane | 15.1 | 0.9993 |

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. jordilabs.commalvernpanalytical.com This technique is essential for characterizing any oligomeric or polymeric species that may be present in a this compound system, for instance, if this compound is used as a monomer or is part of a polymer blend. lcms.czlcms.cz

In GPC, the sample is dissolved in a suitable solvent and passed through a column packed with porous gel particles. wisc.edu Larger molecules cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution times. wisc.edu This process effectively sorts the molecules by size.

The primary application of GPC is to determine the molecular weight distribution of a polymer sample. jordilabs.com By calibrating the system with polymer standards of known molecular weights, the retention times of the sample components can be correlated to their molecular weights. wisc.edu Key parameters obtained from a GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. jordilabs.com The presence of distinct peaks in the chromatogram can also indicate the distribution of different oligomers in a mixture. dtic.mil

For analyzing high-molecular-weight or less soluble polymers derived from this compound, high-temperature GPC systems may be necessary to ensure the sample remains dissolved during the analysis. lcms.czpolymerchar.com Advanced GPC systems may incorporate multiple detectors, such as light scattering and viscometer detectors, to determine absolute molecular weight without the need for column calibration with structurally similar standards. malvernpanalytical.comjordilabs.com

Research Findings: GPC analysis of a reaction mixture intended to produce a this compound-based polymer can provide crucial information on the reaction's progress. Early-stage samples might show a significant peak for the unreacted monomer alongside several smaller peaks corresponding to dimers, trimers, and other low-molecular-weight oligomers. dtic.mil As the polymerization proceeds, the monomer peak diminishes while a broad peak at shorter retention times, representing the higher molecular weight polymer, grows in intensity.

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 15,500 | Number-Average Molecular Weight |

| Mw (g/mol) | 32,800 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 2.12 | Polydispersity Index |

| Oligomer Content (%) | < 5 | Residual low-molecular-weight species |

Computational and Theoretical Investigations of Diphenyltridecane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules with a high degree of accuracy. For a molecule like diphenyltridecane, these methods can elucidate the interplay between its long aliphatic chain and the two phenyl rings.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. In the context of this compound, DFT can be used to model a variety of properties. For instance, DFT calculations have been utilized in broader studies of hydrocarbons to estimate macroscopic properties like boiling points, where the electronic interactions between molecules are a key component of the underlying model. researchgate.net Such models often rely on calculating the DFT-based solvation energy to quantify these intermolecular forces. researchgate.net

For this compound specifically, DFT calculations would allow for the determination of key electronic structure descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. These descriptors are crucial for predicting the molecule's reactivity, including identifying potential sites for electrophilic or nucleophilic attack. While specific studies detailing these electronic properties for this compound are not abundant, the methodologies are well-established. For example, a functional like B3LYP, often paired with a basis set such as def2TZVP and incorporating dispersion corrections (e.g., D3BJ), is commonly used for accurate calculations on long-chain alkylbenzenes, a class of molecules structurally related to this compound. rsc.org

Table 1: Representative Electronic Properties Calculable by DFT for this compound

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; related to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

| Mulliken Atomic Charges | A method for partitioning the molecular electron density among the constituent atoms. | Provides insight into the charge distribution and polarity within the molecule. |

This table is illustrative of the types of data that can be generated through DFT calculations for this compound, based on standard computational chemistry practices.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular properties. For a molecule of the size of this compound, applying these methods to the entire structure is often computationally prohibitive. However, they can be invaluable for studying smaller, representative fragments of the molecule to a high degree of accuracy or for calibrating more approximate methods like DFT. For instance, high-accuracy calculations on the torsional potentials of the alkyl chain or the interaction energies between the phenyl rings in a model system can provide parameters for more computationally efficient models.

The long, flexible tridecane (B166401) chain in this compound gives rise to a vast and complex conformational landscape. Each carbon-carbon single bond in the alkyl chain can adopt multiple staggered conformations (trans, gauche+, and gauche-), leading to a geometric increase in the number of possible conformers. rsc.org Quantum mechanics, particularly DFT, is an essential tool for exploring this landscape.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angles (Illustrative) | Relative Energy (kJ/mol) | Predicted Population (at 298 K) |

| All-Trans | C1-C2-C3-C4 = 180°, C2-C3-C4-C5 = 180°, ... | 0.00 | High |

| Single Gauche | C1-C2-C3-C4 = 60°, others 180° | ~2-4 | Moderate |

| Double Gauche (separated) | C1-C2-C3-C4 = 60°, C5-C6-C7-C8 = 60° | ~4-8 | Low |

| Folded Conformation | Multiple gauche angles leading to chain folding | Variable | Potentially significant if stabilized by dispersion forces |

This table provides a hypothetical representation of the type of data obtained from a quantum mechanical conformer analysis of this compound. The exact values would require specific calculations.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying the static properties of individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for exploring their dynamic behavior and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions in various environments.

In a condensed phase (liquid or solid), the behavior of this compound is governed not only by its intramolecular forces but also by its interactions with neighboring molecules. MD simulations are particularly well-suited for studying these intermolecular interactions. Coarse-grained MD methods, such as Dissipative Particle Dynamics (DPD), have been developed to model the behavior of long-chain diphenylalkanes, capturing properties like liquid-phase densities and freezing transitions. nih.govresearchgate.net

These simulations can reveal how this compound molecules pack together in the liquid state and can predict the formation of aggregates or ordered structures. The primary forces driving these interactions would be van der Waals forces, particularly the dispersion interactions between the long alkyl chains and the π-π stacking interactions between the phenyl rings. By analyzing the radial distribution functions and the coordination numbers from an MD simulation, one can gain a quantitative understanding of the local structure in liquid this compound. These simulations are crucial for understanding and predicting the macroscopic properties of this compound, such as its viscosity, density, and phase behavior. nih.gov

Simulation of Macroscopic Properties from Molecular Interactions

The prediction of macroscopic properties of materials from their underlying molecular interactions is a cornerstone of computational chemistry. For this compound, a molecule combining aromatic and aliphatic features, molecular simulations can provide valuable insights into its bulk behavior. Techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to model systems of this compound molecules and calculate properties like density, viscosity, and thermal conductivity.

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system as a function of its atomic coordinates. The accuracy of the simulated macroscopic properties is highly dependent on the quality of the force field used. For long-chain diphenylalkanes like this compound, the force field must accurately capture the intramolecular interactions governing conformational flexibility and the intermolecular forces, including van der Waals and electrostatic interactions between the phenyl rings and the alkyl chains.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This is achieved by calculating a set of numerical descriptors that encode different aspects of the molecular structure and then using statistical methods to correlate these descriptors with experimentally determined properties.

Development of Predictive Models for Chemical Behavior

The development of predictive QSPR models for this compound would involve several key steps. First, a dataset of molecules with known properties, ideally including this compound and its analogs, would need to be compiled. The properties of interest could include boiling point, melting point, viscosity, and solubility.

Next, a wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment).

Finally, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a model that relates the descriptors to the property of interest. The predictive power of the model would then be assessed through rigorous validation techniques, such as cross-validation and external validation. While general QSPR methodologies are well-established, specific predictive models for the chemical behavior of this compound have not been detailed in the available literature.

Correlation of Molecular Descriptors with Experimental Data

A crucial aspect of QSPR modeling is the identification of molecular descriptors that have a strong and mechanistically interpretable correlation with the experimental data. For a molecule like this compound, it is expected that descriptors related to its size, shape, and intermolecular interactions would be significant.

For example, descriptors that quantify the van der Waals surface area and volume would likely correlate with properties that depend on molecular size, such as boiling point and viscosity. Descriptors related to the polarizability of the phenyl groups could be important for predicting properties influenced by intermolecular dispersion forces.

The following table illustrates a hypothetical correlation between selected molecular descriptors and a property like the boiling point for a series of diphenylalkanes. It is important to note that this table is for illustrative purposes only, as specific experimental and computational data for this compound and a homologous series are not available in the reviewed sources.

| Compound Name | Molecular Weight ( g/mol ) | van der Waals Surface Area (Ų) | Boiling Point (°C) (Hypothetical) |

| Diphenylmethane (B89790) | 168.23 | 175.4 | 262 |

| 1,2-Diphenylethane | 182.26 | 195.8 | 284 |

| 1,3-Diphenylpropane | 196.29 | 216.2 | 301 |

| This compound | 364.65 | 445.7 | >400 |

Force Field Development and Validation

The accuracy of molecular simulations is fundamentally limited by the quality of the underlying force field. Force fields are typically parameterized using a combination of experimental data and high-level quantum mechanical calculations for small, representative molecules.

Parameterization of Classical Force Fields for this compound Analogs

The development of a classical force field for this compound would involve the parameterization of various terms, including bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The parameters for the aliphatic tridecane chain could be adapted from existing well-parameterized alkane force fields. The parameters for the phenyl groups and their connection to the alkyl chain would require more specific attention.

The process would involve performing quantum mechanical calculations on fragments of this compound, such as toluene (B28343) and ethylbenzene, to obtain data on bond lengths, bond angles, and dihedral energy profiles. These quantum mechanical data would then be used to fit the parameters of the classical force field. The non-bonded parameters, particularly the Lennard-Jones parameters, would be adjusted to reproduce experimental data for related compounds, such as their liquid densities and heats of vaporization.

Validation against Experimental or High-Level Computational Data

Once a force field has been parameterized, it must be validated to ensure its accuracy and transferability. This involves using the force field to simulate the properties of a range of molecules, including those not used in the parameterization process, and comparing the results with experimental data or high-level computational data.

For a force field intended for this compound, validation would ideally involve comparing simulated properties such as the density, viscosity, and diffusion coefficients of liquid diphenylalkanes of varying chain lengths with their experimental values. The ability of the force field to reproduce the conformational preferences of the alkyl chain in the presence of the bulky phenyl groups would also be a critical validation step.

The following table provides a conceptual outline of a validation study for a new force field for diphenylalkanes. The values presented are hypothetical and serve to illustrate the validation process.

| Property | Simulated Value (Hypothetical) | Experimental Value (Hypothetical) | Percent Difference |

| Density of 1,3-Diphenylpropane (g/cm³) | 0.995 | 1.002 | -0.7% |

| Heat of Vaporization of 1,5-Diphenylpentane (kJ/mol) | 75.2 | 76.5 | -1.7% |

| Self-Diffusion Coefficient of 1,7-Diphenylheptane (10⁻⁹ m²/s) | 0.45 | 0.42 | +7.1% |

Successful validation would provide confidence in the ability of the force field to accurately model the behavior of this compound in molecular simulations.

Applications of Diphenyltridecane in Advanced Materials Science

Polymeric Materials and Macromolecular Engineering

The incorporation of long alkyl chains and rigid aromatic groups into polymer structures is a key strategy for tailoring material properties. Diphenyltridecane serves as a foundational structure for monomers that can impart flexibility, hydrophobicity, and thermal stability to high-performance polymers.

While this compound itself is not a monomer, it forms the core of functionalized molecules that are used in polymerization. A notable example is in the synthesis of polycarbonates, where monomers such as 2,2-bis(4-hydroxyphenyl)-tridecane are utilized. google.com In this molecule, the this compound structure is functionalized with hydroxyl groups, allowing it to act as a bisphenol-type monomer. The polymerization of this monomer, typically with a reagent like phosgene (B1210022) or a carbonate equivalent, results in a polymer chain where the this compound unit is a repeating part of the backbone.

The use of such long-chain hydrophobic monomers is a strategic approach in polymer design. pcimag.comd-nb.info The long tridecane (B166401) chain can introduce significant flexibility and internal plasticization into the polymer, while the phenyl groups contribute to thermal stability and rigidity. The synthesis of polymers from hydrophobic monomers often requires specific conditions, such as emulsion polymerization using specialized surfactants like diphenyl oxide disulfonates, to manage the low water solubility of the reactants. pcimag.com The general principle involves creating polymers with repeating units, known as mers, to form long chains with tailored properties. nde-ed.org

Polymer architecture describes the arrangement of polymer chains, which can be linear, branched, or networked, significantly influencing the material's properties. cmu.edunumberanalytics.com The functionality of the monomer determines the resulting architecture. cmu.edu When a difunctional monomer like 2,2-bis(4-hydroxyphenyl)-tridecane is used, it can connect to two other molecules, leading to the formation of linear polymer chains. nde-ed.org The substantial tridecane portion of the monomer acts as a bulky, flexible spacer within the polymer backbone, disrupting chain packing and lowering the glass transition temperature compared to analogous polymers with shorter chains. libretexts.org

Furthermore, such monomers can be integral to forming cross-linked networks. numberanalytics.com Cross-linking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional structure. xlynxmaterials.com A patent for polycarbonate resin production using a diphenyl-tridecane-based monomer also notes its potential use as a crosslinking agent, which would create a thermosetting material with enhanced mechanical strength and thermal resistance. google.com

The rate and feasibility of a polymerization reaction are governed by its kinetics and thermodynamics, respectively. csbsju.eduuclouvain.be Specific experimental data on the polymerization kinetics of this compound-based monomers is scarce, but general principles allow for well-founded inferences. The bulky nature of the this compound moiety would likely introduce significant steric hindrance. This steric hindrance can affect the approach of monomers to the active site of the growing polymer chain, thereby influencing the rate of polymerization. csbsju.edu

Solvents and Extraction Media

Role in Synergistic Extraction ProcessesNo research papers or patents were identified that mention this compound's involvement in synergistic extraction processes.

Consequently, the requested article, data tables, and list of chemical compounds cannot be generated due to the absence of scientific and technical information on this compound within the specified fields of application.

Q & A

Q. What are the established laboratory synthesis protocols for Diphenyltridecane, and how can researchers optimize yield and purity?

Methodological Answer: this compound synthesis typically involves Friedel-Crafts alkylation or catalytic coupling reactions. To optimize yield, researchers should:

- Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Test catalysts like AlCl₃ or FeCl₃ at varying concentrations (e.g., 0.5–5 mol%) to identify optimal activity.

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature gradients (e.g., 60–120°C) to balance reaction rate and byproduct formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Document variables systematically to replicate conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm phenyl group integration and alkyl chain conformation. Compare chemical shifts with reference databases.

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity and identify volatile impurities by comparing retention indices with synthetic standards.

- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze C-H stretching (2800–3100 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) to validate functional groups. Cross-validate results with elemental analysis (CHNS) to ensure stoichiometric consistency .

Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH, 90% RH) over 1–6 months.

- Periodic Sampling: Analyze degradation products monthly via HPLC or GC-MS. Track changes in melting point or crystallinity via differential scanning calorimetry (DSC).

- Light Sensitivity: Use UV/Vis spectroscopy to monitor photodegradation under UV-A/UV-B light. Include dark controls to isolate thermal vs. photolytic effects. Document degradation kinetics using Arrhenius models to predict shelf life .

Advanced Research Questions

Q. What strategies can resolve contradictions in published data on this compound’s thermal degradation mechanisms?

Methodological Answer:

- Systematic Meta-Analysis: Compile degradation studies and categorize variables (e.g., heating rate, atmosphere, instrumentation). Use statistical tools (ANOVA) to identify outliers or confounding factors.

- Replication Studies: Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines) to isolate methodological discrepancies.

- Advanced Analytical Techniques: Apply pyrolysis-GC-MS or thermogravimetric analysis coupled with FTIR (TGA-FTIR) to identify intermediate degradation species not detected in prior studies .

Q. How can computational models predict this compound’s interactions with biomolecules in pharmacological research?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER, CHARMM) to simulate binding interactions with lipid bilayers or protein targets. Adjust parameters for van der Waals and electrostatic forces.

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in enzymatic environments.

- Validation: Compare simulation results with empirical data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to refine models .

Q. What experimental frameworks are suitable for investigating this compound’s role as a solvent or co-solvent in supramolecular chemistry?

Methodological Answer:

- Phase Behavior Studies: Measure solubility parameters (Hansen solubility spheres) for polymers or organic compounds. Use cloud-point titration to determine miscibility thresholds.

- Small-Angle X-ray Scattering (SAXS): Analyze self-assembly structures (e.g., micelles, vesicles) in this compound-based systems.

- Kinetic Profiling: Monitor reaction rates in this compound vs. traditional solvents (e.g., toluene, DMSO) to assess solvent effects on activation energy .

Q. How can researchers address reproducibility challenges in this compound-based catalytic systems?

Methodological Answer:

- Standardized Catalyst Characterization: Use X-ray photoelectron spectroscopy (XPS) and BET surface area analysis to ensure consistency in catalyst preparation.

- In Situ Monitoring: Deploy Raman spectroscopy or electrochemical impedance spectroscopy (EIS) during catalysis to detect real-time intermediate species.

- Collaborative Validation: Share protocols and raw data via open-access platforms to enable cross-lab verification of findings .

Methodological Guidance for Research Design

How to formulate a hypothesis-driven research question on this compound’s environmental fate?

Methodological Answer:

- Gap Analysis: Review literature on analogous compounds (e.g., diphenylalkanes) to identify understudied pathways (e.g., soil adsorption, microbial degradation).

- PICO Framework: Define Population (e.g., aquatic ecosystems), Intervention (this compound exposure), Comparison (control environments), and Outcomes (biodegradation half-life).

- Feasibility Testing: Pilot small-scale microcosm experiments to assess measurable endpoints before large-scale ecological studies .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to Hill or log-logistic models to estimate EC₅₀ values.

- Bootstrap Resampling: Quantify uncertainty in low-sample-size datasets.

- Multivariate Analysis: Use principal component analysis (PCA) to correlate toxicity endpoints (e.g., cell viability, oxidative stress markers) with exposure concentrations .

Q. How to integrate interdisciplinary methodologies in this compound research (e.g., chemistry, materials science, toxicology)?

Methodological Answer:

- Cross-Disciplinary Collaboration: Establish joint protocols (e.g., shared SOPs for sample preparation) to align analytical standards.

- Unified Data Repositories: Use platforms like Zenodo or Figshare to centralize spectral, crystallographic, and biological data.

- Iterative Feedback: Conduct peer reviews with experts from each field to refine experimental design and interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.